4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Catalog No.
S14525080
CAS No.
M.F
C15H24N2O2S2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-...

Product Name

4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl 4-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate

Molecular Formula

C15H24N2O2S2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)9-20-10-13-8-16-11-21-13/h8,11-12H,4-7,9-10H2,1-3H3

InChI Key

DGYZJLYOVJQMKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=CS2

4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structural components, which include a thiazole ring, a piperidine ring, and a tert-butyl ester functional group. The thiazole ring contributes to the compound's distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The compound's molecular formula is C15H24N2O2S2C_{15}H_{24}N_{2}O_{2}S_{2}, with a molecular weight of approximately 328.5 g/mol. The IUPAC name for this compound is tert-butyl 4-(thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate, indicating the presence of both sulfur and nitrogen in its structure, which are critical for its reactivity and interaction with biological systems .

That enhance its utility in synthetic and medicinal chemistry:

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can undergo reduction reactions at the ester group to yield the corresponding alcohol, typically using lithium aluminum hydride as a reducing agent.
  • Nucleophilic Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, allowing for further functionalization of the molecule.

Research indicates that 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits various biological activities. Studies suggest its potential as:

  • Antimicrobial Agent: It may possess antibacterial and antifungal properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibitor: It may target specific enzymes involved in metabolic pathways, potentially disrupting cellular processes in pathogenic organisms.

The synthesis of 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Attachment of the Piperidine Ring: A suitable piperidine derivative is introduced via nucleophilic substitution reactions with the thiazole intermediate.
  • Introduction of the Tert-butyl Ester Group: The final step involves esterification, where the carboxylic acid group is transformed into a tert-butyl ester using reagents like tert-butyl alcohol and an acid catalyst .

The applications of 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester span various fields:

  • Medicinal Chemistry: It serves as a bioactive molecule for drug discovery and development targeting bacterial infections and inflammatory conditions.
  • Biological Research: Researchers utilize it to study thiazole derivatives' biological activities and their interactions with different biological targets.
  • Industrial

Interaction studies involving 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester have focused on its binding affinity to various biological targets:

  • Enzymatic Interactions: The compound may interact with enzymes related to bacterial cell wall synthesis, which could explain its antibacterial effects.
  • Receptor Binding: Its structural characteristics allow it to bind to specific receptors involved in inflammation and other metabolic pathways, potentially modulating their activity.

Several compounds share structural similarities with 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Characteristics
4-(Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterContains chlorine substituentPotentially enhanced antibacterial activity due to chlorine
3-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterVariation in position of thiazole attachmentDifferent pharmacological properties due to positional isomerism
2-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterDifferent position of sulfur attachmentMay exhibit distinct biological activities compared to other positional isomers

These comparisons highlight the uniqueness of 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester while showcasing how minor structural modifications can lead to significant changes in biological activity and chemical properties.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

328.12792036 g/mol

Monoisotopic Mass

328.12792036 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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